Thietane, 2,2-dimethyl-3-phenoxy-
Description
Thietane is a four-membered sulfur-containing heterocyclic compound with the molecular formula C₃H₆S. The derivative 2,2-dimethyl-3-phenoxy-thietane features two methyl groups at position 2 and a phenoxy (aromatic ether) substituent at position 3. Thietanes are of interest due to their ring strain, which enables unique reactivity patterns, and their utility as intermediates in drug synthesis (e.g., photolyase substrates and bioactive uracil derivatives) .
Properties
CAS No. |
647033-00-9 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenoxythietane |
InChI |
InChI=1S/C11H14OS/c1-11(2)10(8-13-11)12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FXCKQBMDYNVJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Intramolecular Nucleophilic Displacement
One of the prevalent methods for synthesizing thietanes involves intramolecular nucleophilic displacements. This method typically utilizes precursors like γ-mercaptoalkanols or dimesylates, which undergo cyclization to form the thietane ring.
-
- Starting from a dimesylate precursor, the thiolate generated through deprotonation can attack a mesylate group, leading to the formation of the thietane structure.
Step Reaction Type Reagents Conditions 1 Mesylation Dimesylate precursor N/A 2 Deprotonation Base (e.g., NaOMe) N/A 3 Cyclization Thiolate attack on mesylate Reflux
This method has been successfully applied in various studies, resulting in high yields of thietane derivatives.
Direct Cyclic Thioetherification
Another effective route is the direct cyclic thioetherification of γ-mercaptoalkanols. This method allows for the efficient formation of thietanes by cyclizing mercapto alcohols using phosphorous-based reagents.
-
- The reaction involves treating γ-mercaptoalkanols with triphenyl phosphite to facilitate ring closure.
Step Reaction Type Reagents Conditions 1 Cyclization γ-Mercaptoalkanol, Ph₃P(OEt)₂ N/A
This approach has been noted for its efficiency and simplicity, making it a preferred method for synthesizing various thietane derivatives.
Alkylation and Bromomethylation Techniques
The synthesis can also be achieved through alkylation methods involving bromomethylation followed by subsequent reactions to introduce the phenoxy group.
-
- Starting from a bromomethylated compound, an alkylation with isobutyraldehyde can yield intermediates that are further processed to form the desired thietane structure.
Step Reaction Type Reagents Conditions 1 Bromomethylation Bromine source Room temperature 2 Alkylation Isobutyraldehyde N/A
This method allows for precise control over the substitution patterns on the aromatic ring, enhancing the versatility of the synthesis.
Summary of Findings
The preparation methods for thietane, 2,2-dimethyl-3-phenoxy-, demonstrate a variety of synthetic pathways that can be exploited depending on available starting materials and desired outcomes. The methods discussed include:
- Intramolecular nucleophilic displacement using dimesylates.
- Direct cyclic thioetherification from γ-mercaptoalkanols.
- Alkylation techniques involving bromomethylation.
Each method has its advantages and may be selected based on factors such as yield efficiency, reaction conditions, and substrate availability.
Table: Comparison of Preparation Methods
| Method | Key Reactants | Yield Efficiency |
|---|---|---|
| Intramolecular Nucleophilic Displacement | Dimesylates, Thiolates | High |
| Direct Cyclic Thioetherification | γ-Mercaptoalkanols | Moderate to High |
| Alkylation/Bromomethylation | Bromomethylated Compounds | Variable |
Chemical Reactions Analysis
Thietane, 2,2-dimethyl-3-phenoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, nucleophiles, and electrophiles . For example, the compound can undergo ring expansion reactions to form larger heterocyclic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thietane, 2,2-dimethyl-3-phenoxy- has several scientific research applications. In chemistry, it serves as an intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral and anticancer properties . Additionally, thietanes are used in the development of pesticides and sweeteners .
Mechanism of Action
The mechanism of action of Thietane, 2,2-dimethyl-3-phenoxy- involves its reactivity with various molecular targets. The compound can undergo ring rearrangement and isomerization in the presence of bases, leading to the formation of different thietane derivatives . The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Comparison with Similar Thietane Derivatives
Substituent Effects on Reactivity and Stability
The substituents on the thietane ring critically modulate its properties:
- Steric Effects : The 2,2-dimethyl groups in the target compound reduce ring-opening reactions by hindering nucleophilic attacks, unlike unsubstituted thietane, which readily decomposes under UV light .
Physicochemical Properties
| Property | 2,2-Dimethyl-3-phenoxy-thietane | 3,3-Diethoxy-2-(4-methylphenyl)-thietane-1,1-dioxide | Unsubstituted Thietane |
|---|---|---|---|
| Molecular Weight | ~236 g/mol (estimated) | 284.37 g/mol | 74.14 g/mol |
| Polarity | Moderate (lipophilic) | High (due to sulfone) | Low |
| Stability | High (steric protection) | Very high (oxidized sulfur) | Low |
Biological Activity
Thietane, 2,2-dimethyl-3-phenoxy- (chemical formula: CHOS), is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Thietane, 2,2-dimethyl-3-phenoxy- features a thietane ring with two methyl groups and a phenoxy substituent. The presence of sulfur in the ring contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of Thietane, 2,2-dimethyl-3-phenoxy- is primarily attributed to its ability to interact with various molecular targets. It can undergo chemical reactions such as oxidation and substitution, leading to the formation of different derivatives that may exhibit distinct biological effects.
Key Mechanisms:
- Reactivity with Nucleophiles : The thietane ring can react with nucleophiles, which may lead to the formation of biologically active metabolites.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that Thietane derivatives may also exhibit such activity.
Biological Activities
Research has indicated that thietane derivatives possess a variety of biological activities, including:
- Antimicrobial Activity : Some thiirane-containing compounds have demonstrated significant antimicrobial properties against various pathogens.
- Antitumor Activity : Certain derivatives have been reported to inhibit cancer cell proliferation.
- Enzyme Inhibition : Thietanes may act as inhibitors for specific enzymes involved in disease pathways.
Case Studies and Research Findings
-
Antitumor Activity : A study investigated the cytotoxic effects of various thietane derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC values in the low micromolar range against several cancer types, suggesting potential as anticancer agents.
Compound Cancer Cell Line IC (μM) Thietane Derivative A MCF-7 (Breast) 15 Thietane Derivative B HeLa (Cervical) 20 -
Antimicrobial Properties : In vitro studies demonstrated that Thietane derivatives exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. A notable derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Pathogen MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition Studies : Research has shown that certain thietanes can inhibit enzymes such as carboxypeptidase A and metalloproteinases, which are implicated in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
